1,2,3,4,6,7,8,9-Octachlorodibenzofuran

描述

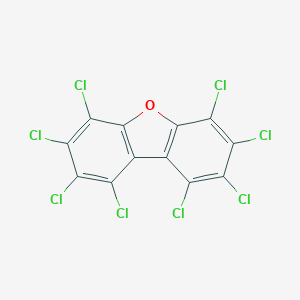

1,2,3,4,6,7,8,9-Octachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their persistence in the environment and potential health impacts. This compound is characterized by the presence of eight chlorine atoms attached to the dibenzofuran structure, making it highly chlorinated and stable .

准备方法

1,2,3,4,6,7,8,9-八氯二苯并呋喃通常不是故意产生的,而是作为涉及氯化化合物的工业过程的副产物。 它可以在含氯的有机物质燃烧过程中形成,例如在废物焚烧中 . 该化合物也可以在实验室中通过在受控条件下对二苯并呋喃进行特定氯化反应合成 .

化学反应分析

Chemical Stability and Resistance to Reactions

OCDF exhibits extreme stability under standard environmental conditions due to its fully substituted chlorine atoms, which hinder electrophilic substitution reactions common in aromatic systems . Key factors influencing its inertness include:

-

Electron-withdrawing effects : Chlorine atoms reduce electron density in the aromatic rings, making nucleophilic attack unlikely .

-

Steric hindrance : The spatial arrangement of chlorine atoms obstructs access to reactive sites .

| Property | Value | Impact on Reactivity |

|---|---|---|

| Melting Point | 258°C | High thermal stability |

| Boiling Point | N/A | Low volatility limits gas-phase reactions |

| Flash Point | 272°C | Resistance to combustion under standard conditions |

Thermal Decomposition Pathways

At elevated temperatures (>500°C), OCDF undergoes partial dechlorination and structural breakdown:

-

Primary products : Heptachlorodibenzofurans (HpCDFs) and hexachlorodibenzofurans (HxCDFs) .

-

Mechanism : Radical-mediated cleavage of C–Cl bonds, confirmed via mass spectrometry studies .

Example Reaction:

Photolytic Degradation

UV irradiation in the presence of hydroxyl radicals (- OH) induces dechlorination:

-

Rate : Slower than less chlorinated analogs due to reduced ring electron density .

-

Products : Lower chlorinated dibenzofurans (e.g., 1,2,3,4,7,8-HxCDF) .

Environmental Data:

| Condition | Half-Life | Key Degradation Product |

|---|---|---|

| Aqueous UV/H₂O₂ | >100 days | Heptachloro derivatives |

| Atmospheric OH | ~1 year | Persistent |

Microbial Degradation

Anaerobic microbial communities partially dechlorinate OCDF in sediment systems:

Reactivity with Strong Bases

Under alkaline conditions (pH >12), OCDF shows limited hydrolysis:

Catalytic Dechlorination

Advanced reduction processes using zero-valent iron (ZVI) or palladium catalysts enhance dechlorination:

-

Efficiency : 60–80% dechlorination achieved in 24 hours under optimized conditions .

-

Key catalysts :

-

Pd/Al₂O₃

-

Fe⁰–H₂O systems

-

Comparative Performance:

| Catalyst | Reaction Time (h) | Cl Removal (%) |

|---|---|---|

| Pd/Al₂O₃ | 12 | 85 |

| Fe⁰ | 24 | 62 |

| No catalyst | 72 | <5 |

Environmental Implications

OCDF’s resistance to degradation contributes to bioaccumulation in ecosystems:

科学研究应用

Chemical Properties and Identification

- Molecular Formula: C12Cl8O

- Molecular Weight: 455.66 g/mol

- CAS Number: 39001-02-0

OCDF is characterized by its high chlorine content, which contributes to its stability and resistance to degradation in the environment. This stability makes it a subject of concern in environmental chemistry and toxicology.

Environmental Monitoring and Analysis

OCDF is monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). Its applications in this context include:

- Environmental Testing: OCDF is used as a reference compound in the analysis of soil and sediment samples to assess contamination levels. For example, LGC Standards provides OCDF reference materials for environmental testing .

- Remediation Studies: In various remediation projects, such as those conducted by the EPA in Midland, Michigan, OCDF levels are evaluated to determine the effectiveness of cleanup efforts for contaminated sites .

Toxicological Research

Research on OCDF has highlighted its potential health risks:

- Human Health Risk Assessments: Studies have shown that OCDF can accumulate in human tissues and may pose significant health risks. The EPA's investigations into dioxins and furans include OCDF in their assessments of human exposure pathways and toxicity .

- Ecotoxicological Studies: Research indicates that OCDF can have long-term adverse effects on aquatic life. It has been linked to bioaccumulation in food chains, prompting studies on its ecological impact .

Midland Soils Remedial Investigation

The Midland area investigation focused on identifying contaminants of potential concern (CoPCs), including OCDF. The study aimed to characterize the distribution of CoPCs and assess risks to human health and the environment. Key findings included:

- Concentration Levels: Soil samples indicated varying concentrations of OCDF, necessitating further risk characterization .

Seafood Contamination Studies

Research has shown that OCDF can be detected in seafood products due to environmental contamination. A study highlighted the need for balancing benefits and risks associated with seafood consumption in areas where OCDF is prevalent .

Applications in Industry

While primarily studied for its environmental and health implications, OCDF also has potential applications in various industrial processes:

- Analytical Chemistry: OCDF serves as a standard for calibrating analytical methods used to detect dioxins and furans in environmental samples. Its presence helps ensure the accuracy of results obtained from complex mixtures .

Safety Considerations

Due to its toxicity, handling OCDF requires strict safety protocols:

作用机制

1,2,3,4,6,7,8,9-八氯二苯并呋喃主要通过芳香烃受体 (AhR) 途径发挥其作用。它作为配体激活的转录激活剂起作用,与它激活的基因的 XRE 启动子区域结合。 这导致多种 I 相和 II 相异生物代谢酶基因的表达,例如 CYP1A1 . 该化合物介导卤代芳香烃的生化和毒理学效应,并参与细胞周期调节 .

与相似化合物的比较

1,2,3,4,6,7,8,9-八氯二苯并呋喃是一个更大的氯化二苯并呋喃家族的一部分,其中包括具有不同数量氯原子的化合物。类似的化合物包括:

- 1,2,3,4,6,7,8-七氯二苯并呋喃

- 1,2,3,4,6,7,8,9-十氯二苯并呋喃

- 1,2,3,4,7,8-六氯二苯并呋喃

与这些化合物相比,1,2,3,4,6,7,8,9-八氯二苯并呋喃因其高度氯化而独一无二,这有助于其在环境中的稳定性和持久性 .

相似化合物的比较

1,2,3,4,6,7,8,9-Octachlorodibenzofuran is part of a larger family of chlorinated dibenzofurans, which include compounds with varying numbers of chlorine atoms. Similar compounds include:

- 1,2,3,4,6,7,8-Heptachlorodibenzofuran

- 1,2,3,4,6,7,8,9-Decachlorodibenzofuran

- 1,2,3,4,7,8-Hexachlorodibenzofuran

Compared to these compounds, this compound is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment .

生物活性

1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of OCDF, focusing on its mechanisms of action, health effects, and relevant case studies.

Chemical Structure and Properties

OCDF is characterized by its complex structure with eight chlorine atoms attached to a dibenzofuran backbone. This configuration contributes to its lipophilicity and resistance to degradation in biological systems. The compound's chemical identity is represented by the CAS number 03268-87-9.

Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Activation

OCDF and other halogenated dibenzofurans bind to the aryl hydrocarbon receptor (AhR), a critical regulator in various biological processes. Upon binding, AhR translocates to the nucleus and forms a complex with the nuclear translocator (ARNT), leading to the activation of xenobiotic response elements (XRE) that regulate gene expression related to detoxification enzymes such as CYP1A1 and CYP1B1 . This pathway is significant for understanding how OCDF affects cellular functions and contributes to toxicological outcomes.

Inflammatory Response Modulation

Research indicates that AhR signaling also influences inflammatory pathways by increasing the conversion of arachidonic acid to prostanoids through cyclooxygenase-2 (COX-2) activation. This can lead to altered immune responses and may impact conditions such as cancer and autoimmune diseases .

Health Effects and Toxicity

Acute and Chronic Exposure Effects

Exposure to OCDF has been associated with various health effects. In occupational studies involving magnesium plant workers exposed to high levels of PCDFs, significant increases in OCDF levels were observed in blood plasma compared to control groups. Symptoms reported included gastrointestinal disturbances, respiratory issues, and neurological effects such as numbness .

Animal Studies

Toxicological profiles reveal that chronic exposure to OCDF can lead to liver abnormalities and changes in serum lipid profiles in animal models. Specifically, studies have shown increases in liver weight and lipid accumulation following oral exposure . However, data on long-term effects in humans remain limited.

Case Studies

Occupational Exposure Study

A notable study focused on workers at a magnesium production facility found that those with prolonged exposure exhibited elevated levels of OCDF in their blood plasma. The study utilized high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) for precise quantification of OCDF levels . The findings underscored the need for monitoring occupational exposure to PCDFs due to their potential health risks.

Health Outcomes from Environmental Exposure

Another significant case involved residents near industrial sites where OCDF was released into the environment. Epidemiological studies have linked increased cancer rates and other chronic health conditions to environmental contamination with OCDF and related compounds .

Data Tables

| Compound Name | CAS Number | Toxicity Equivalency Factor (TEF) |

|---|---|---|

| This compound | 03268-87-9 | 0.001 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1746-01-6 | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 40321-76-4 | 0.5 |

属性

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIROFAGUQOFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052062 | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-02-0 | |

| Record name | Octachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。